L-Ornithine Dimer
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Overview
Description
L-Ornithine Dimer is a compound derived from L-ornithine, a non-proteinogenic amino acid L-ornithine plays a crucial role in the urea cycle, which helps detoxify ammonia in the liver
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Ornithine Dimer can be synthesized using L-ornithine as a raw material. One common method involves a condensation reaction under specific conditions . The preparation of L-ornithine salts, such as L-ornithine hydrochloride, involves dissolving L-arginine in water, adding crown ether and calcium hydroxide, and then adjusting the pH with sulfuric acid .
Industrial Production Methods
Industrial production of L-ornithine often employs microbial fermentation using strains like Corynebacterium glutamicum. This method is eco-friendly and sustainable, addressing environmental concerns . The process involves metabolic engineering to enhance the production yield and reduce by-product formation.
Chemical Reactions Analysis
Types of Reactions
L-Ornithine Dimer undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, in anaerobic oxidative degradation, L-ornithine can be converted into acetate, alanine, and ammonia through a series of enzymatic reactions .
Common Reagents and Conditions
Common reagents used in these reactions include adenosylcobalamine, pyridoxal phosphate, and NAD+ or NADP+ . The conditions often involve specific enzymes like ornithine racemase and diaminopentanoate dehydrogenase.
Major Products Formed
The major products formed from these reactions include putrescine, acetate, alanine, and ammonia . These products are significant in various biochemical pathways and industrial applications.
Scientific Research Applications
L-Ornithine Dimer has a wide range of applications in scientific research:
Biology: Plays a role in the urea cycle and ammonia detoxification, which is crucial for liver function.
Medicine: Used in the treatment of liver diseases, such as hepatic encephalopathy, by lowering ammonia levels.
Industry: Employed in the production of pharmaceuticals, agrochemicals, and surfactants.
Mechanism of Action
L-Ornithine Dimer exerts its effects through several mechanisms:
Ammonia Detoxification: It helps in the conversion of ammonia to urea and glutamine via the enzyme glutamine synthetase.
Hepatoprotection: Enhances the synthesis of antioxidants like glutathione, which protects the liver from oxidative stress.
Neurotransmitter Regulation: Conversion of ornithine to gamma-aminobutyric acid (GABA) via the ornithine aminotransferase pathway, which has sedative effects on brain metabolism.
Comparison with Similar Compounds
L-Ornithine Dimer can be compared with other similar compounds such as L-arginine, L-citrulline, and L-ornithine-L-aspartate:
L-Arginine: A precursor in the biosynthesis of nitric oxide, which plays a role in vasodilation and immune response.
L-Citrulline: An intermediate in the urea cycle, involved in nitric oxide production and ammonia detoxification.
L-Ornithine-L-Aspartate: Used in the management of hepatic encephalopathy, combining the effects of both L-ornithine and L-aspartate.
This compound is unique due to its specific applications in chemical synthesis and its role in enhancing liver function and ammonia detoxification.
Properties
Molecular Formula |
C10H22N4O3 |
---|---|
Molecular Weight |
246.31 g/mol |
IUPAC Name |
2-amino-5-(2,5-diaminopentanoylamino)pentanoic acid |
InChI |
InChI=1S/C10H22N4O3/c11-5-1-3-7(12)9(15)14-6-2-4-8(13)10(16)17/h7-8H,1-6,11-13H2,(H,14,15)(H,16,17) |
InChI Key |
MCMLHDBHZRLOED-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(=O)NCCCC(C(=O)O)N)N)CN |
Origin of Product |
United States |
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